
3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a potent inhibitor of the NEDD8-activating enzyme (NAE) and has shown promising results in preclinical studies as a potential cancer therapy.
Scientific Research Applications
1. Antihyperglycemic Activity
A study explored the synthesis of isoindoline-1,3-dione analogs, including structures similar to 3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide, for their antihyperglycemic properties. These compounds were identified as active antihyperglycemic agents, showing potential as new leads for antidiabetic drugs (Eissa, 2013).
2. Photodynamic Therapy for Cancer Treatment
Another research focused on derivatives of benzenesulfonamide for use in photodynamic therapy, a cancer treatment method. The study synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, which exhibited high singlet oxygen quantum yields, making them promising candidates for photodynamic cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
3. Antitumor Activity
Compounds structurally related to 3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide were evaluated for their antitumor activity. Certain synthesized benzenesulfonamide derivatives showed significant activity against non-small cell lung cancer and melanoma cell lines, indicating their potential as anticancer agents (Sławiński & Brzozowski, 2006).
4. Antibacterial and Antifungal Applications
Research on N-substituted benzenesulfonamide derivatives demonstrated potent antibacterial properties and moderate enzyme inhibitory activities. These findings suggest the potential of these compounds, related to 3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide, as antibacterial agents (Abbasi et al., 2017).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-20-17(22)14-8-7-12(11-15(14)18(20)23)19-16(21)9-10-26(24,25)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZLIWDPFXWGPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

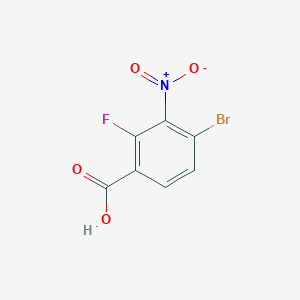
![N-(1-Aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B2413985.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2413986.png)
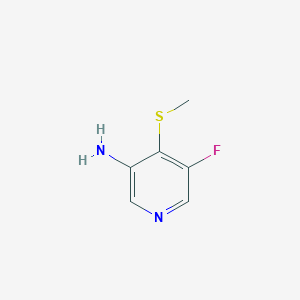

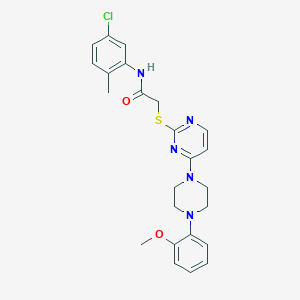

![7-((3,4-dimethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2413998.png)
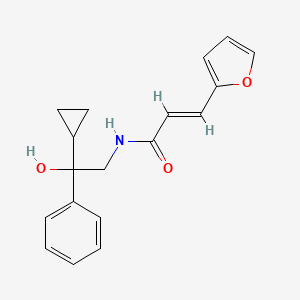
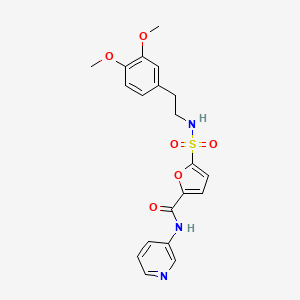
![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2414001.png)
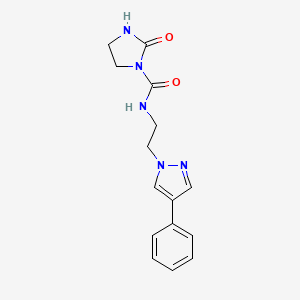
![2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2414003.png)
![4-ethyl-N-(1-{[1-(4-methoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2414004.png)